Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate
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Overview
Description
Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate is an organic compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an amino group and a bromine atom, along with a methyl ester group attached to the acetic acid moiety . It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate can be synthesized through a multi-step process involving the bromination of pyridine derivatives followed by esterification and amination reactions . The typical synthetic route involves:
Bromination: The starting material, 2-pyridineacetic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxylamine, alkyl halides, and amines.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromine substituents on the pyridine ring play a crucial role in binding to active sites and modulating biological activity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-bromopyridin-2-yl)acetate
- Methyl 2-(3-bromopyridin-4-yl)acetate
- 2-Amino-5-bromopyridine
- 3-Amino-5-bromopyridine
Uniqueness
Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate is unique due to the specific positioning of the amino and bromine groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C8H9BrN2O2 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
methyl 2-(3-amino-5-bromopyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)3-7-6(10)2-5(9)4-11-7/h2,4H,3,10H2,1H3 |
InChI Key |
UPWYISWFOWUZES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=N1)Br)N |
Origin of Product |
United States |
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